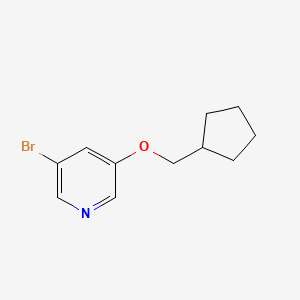

3-Bromo-5-(cyclopentylmethoxy)pyridine

Description

3-Bromo-5-(cyclopentylmethoxy)pyridine (CAS: 1339683-27-0) is a brominated pyridine derivative with a cyclopentylmethoxy substituent at the 5-position. Its molecular formula is C₁₁H₁₄BrNO (molecular weight: 256.15 g/mol), and it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science . The cyclopentylmethoxy group contributes steric bulk and lipophilicity, influencing reactivity and bioavailability in drug candidates.

Properties

IUPAC Name |

3-bromo-5-(cyclopentylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-5-11(7-13-6-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGFCPQIOLNULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclopentylmethoxy)pyridine typically involves the following steps:

-

Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

-

Methoxylation: : The next step is the introduction of the methoxy group. This can be done by reacting the brominated pyridine with methanol (CH3OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

-

Cyclopentylation: : Finally, the cyclopentylmethoxy group is introduced. This can be achieved by reacting the methoxylated pyridine with cyclopentylmethyl chloride (C6H11CH2Cl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclopentylmethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2), thiourea, or sodium alkoxides in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 3-amino-5-(cyclopentylmethoxy)pyridine, 3-thio-5-(cyclopentylmethoxy)pyridine, etc.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 3-bromo-5-(cyclopentylmethoxy)piperidine.

Scientific Research Applications

3-Bromo-5-(cyclopentylmethoxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopentylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the cyclopentylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-Bromo-5-(cyclopentylmethoxy)pyridine with analogous compounds differing in substituents:

Key Observations :

- Lipophilicity : The cyclopentylmethoxy group enhances lipid solubility compared to polar groups like tetrahydropyranyloxy, making it favorable for blood-brain barrier penetration in drug design.

- Electronic Effects: Fluorophenoxy (electron-withdrawing) and dimethoxymethyl (electron-donating, see ) substituents modulate the pyridine ring’s electron density, affecting reactivity in cross-coupling reactions.

- Reactivity: Bromopropoxy derivatives (e.g., C₈H₉Br₂NO) are more reactive in nucleophilic substitutions due to the presence of two bromine atoms.

Computational and Spectroscopic Insights

- Nonlinear Optical (NLO) Properties: Studies on 3-bromo-5-(2,5-difluorophenyl)pyridine () reveal that electron-withdrawing substituents enhance NLO activity. The cyclopentylmethoxy group’s steric effects may reduce conjugation, lowering NLO efficiency compared to fluorinated analogs.

- Crystal Structure : The title compound’s crystal packing (compared to ’s boronate derivative) is influenced by van der Waals interactions from the cyclopentyl group, affecting solubility and melting points.

Biological Activity

3-Bromo-5-(cyclopentylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14BrNO

- Molecular Weight : 270.15 g/mol

The compound features a pyridine ring substituted with a bromine atom and a cyclopentylmethoxy group, which may influence its interaction with biological targets.

Synthesis

This compound can be synthesized through various methods, including:

- Bromination of Pyridine Derivatives : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of suitable solvents.

- Methoxylation Reactions : Employing methanol and an acid catalyst to introduce the methoxy group on the cyclopentyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or modulator of enzymatic activity.

- Receptors : The compound could bind to various receptors, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some studies indicate that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

- Cytotoxicity : Research has shown varying degrees of cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have demonstrated significant cytotoxic effects on human cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic (Amoxicillin) | 16 | E. coli |

| Standard Antibiotic (Penicillin) | 64 | S. aureus |

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of pyridine derivatives, researchers reported that this compound showed promising results against HepG2 liver cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HepG2 |

| Control (Doxorubicin) | 10 | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.